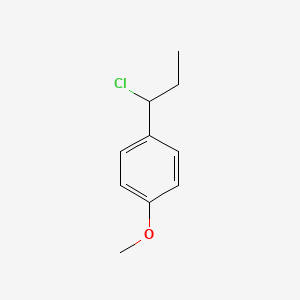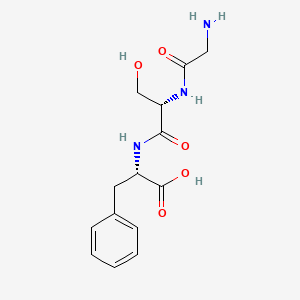![molecular formula C26H18K2N4O8S2 B13776247 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt CAS No. 75508-33-7](/img/structure/B13776247.png)
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate typically involves the diazotization of 4-aminophenol followed by coupling with 4,4’-dihydroxystilbene-2,2’-disulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The process involves the precise control of reactant concentrations, temperature, and pH to optimize the formation of the desired product .
化学反応の分析
Types of Reactions
Dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonic acids.
Reduction: Amines and hydroxylated derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dye in textiles, plastics, and paper products.
作用機序
The mechanism of action of dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate involves its interaction with molecular targets such as enzymes and receptors . The compound’s azo groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . Additionally, the hydroxyl and sulfonate groups enhance its solubility and facilitate its transport within biological systems .
類似化合物との比較
Similar Compounds
- Dipotassium 4,4’-bis[(4-aminophenyl)azo]stilbene-2,2’-disulfonate
- Dipotassium 4,4’-bis[(4-methoxyphenyl)azo]stilbene-2,2’-disulfonate
Uniqueness
Dipotassium 4,4’-bis[(4-hydroxyphenyl)azo]stilbene-2,2’-disulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties . Its hydroxyl groups provide additional sites for hydrogen bonding, enhancing its interaction with biological molecules and making it particularly useful in biological and medical applications .
特性
CAS番号 |
75508-33-7 |
|---|---|
分子式 |
C26H18K2N4O8S2 |
分子量 |
656.8 g/mol |
IUPAC名 |
dipotassium;5-[(4-hydroxyphenyl)diazenyl]-2-[2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C26H20N4O8S2.2K/c31-23-11-7-19(8-12-23)27-29-21-5-3-17(25(15-21)39(33,34)35)1-2-18-4-6-22(16-26(18)40(36,37)38)30-28-20-9-13-24(32)14-10-20;;/h1-16,31-32H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChIキー |
XISHMBOLIWABPM-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


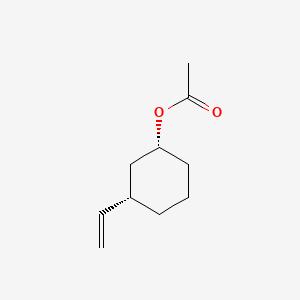
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
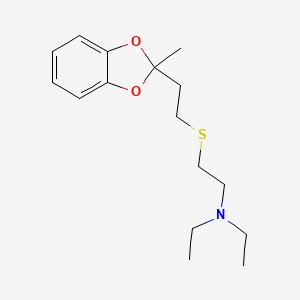
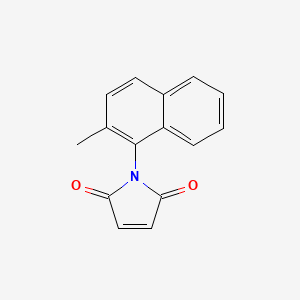
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
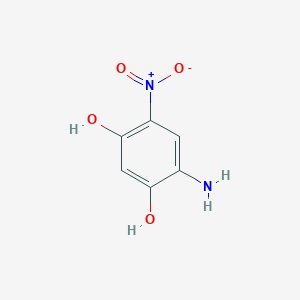

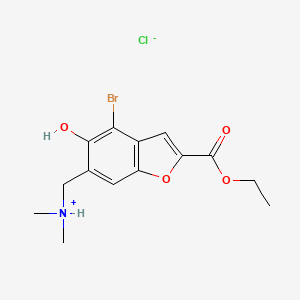
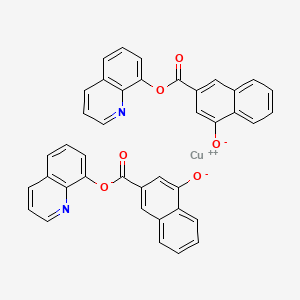
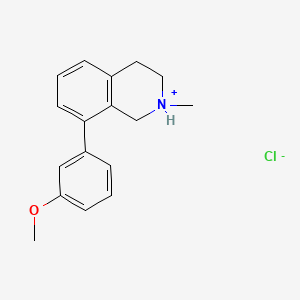
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
